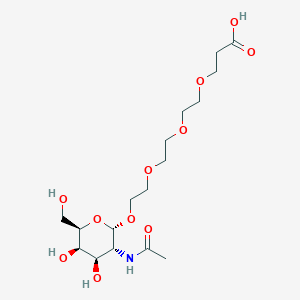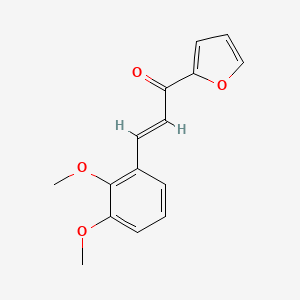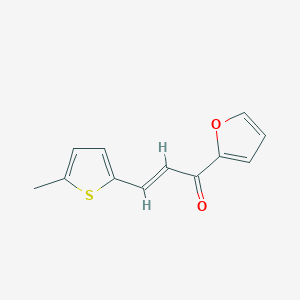
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 3,4-dimethyl-5-methylfuran-2-yl propenone, is an organic compound with a molecular formula of C12H14O. It is a colorless liquid with a sweet, floral odor. It has been extensively studied in recent years due to its potential applications in a variety of fields.
Applications De Recherche Scientifique
3,4-Dimethyl-5-methylfuran-2-yl propenone has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of a variety of compounds, such as 2-amino-3-phenyl-1-butanol and 2-methyl-3-phenyl-1-butanol. It has also been used to synthesize a variety of polymers, such as polyvinyl alcohol and polyurethane. In addition, (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone has been studied for its potential applications in the production of biofuels, as well as for its potential use as a green solvent for organic reactions.
Mécanisme D'action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating H+ ions to the reaction mixture. This proton donation is thought to facilitate the formation of a variety of products, such as polymers, biofuels, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone have not been extensively studied. However, it is believed that the compound has a low toxicity and is not likely to cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone in lab experiments is its low toxicity and lack of adverse effects. This makes it an ideal choice for a variety of applications. However, the compound is highly flammable, and therefore it should be handled with caution in the lab.
Orientations Futures
In the future, (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone could be used to synthesize a variety of compounds, such as polymers, biofuels, and other compounds. It could also be used as a green solvent for organic reactions. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in medicine and other fields. Finally, the compound could be used to develop new catalysts for a variety of reactions.
Méthodes De Synthèse
3,4-Dimethyl-5-methylfuran-2-yl propenone can be synthesized from the reaction of 1-methoxy-(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methyl-2-furanone with propenal in the presence of potassium carbonate as a catalyst. This reaction takes place at a temperature of 140-160°C and a pressure of 1-2 atm. The yield of the reaction can be increased by the addition of a small amount of anhydrous sodium sulfate.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-6-14(10-12(11)2)16(17)9-8-15-7-5-13(3)18-15/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHJNZFEMGHJG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

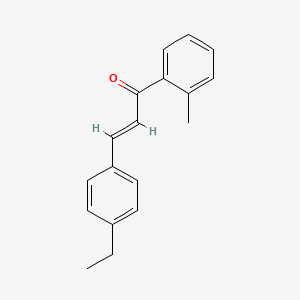
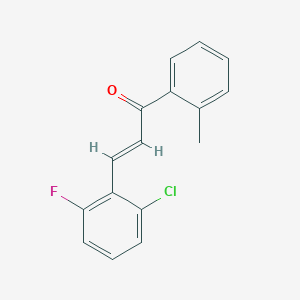

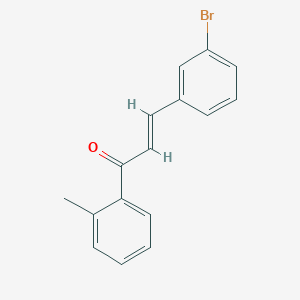
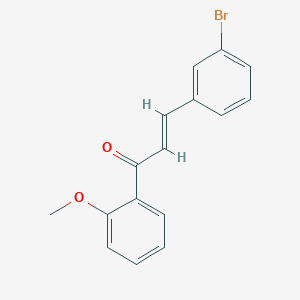
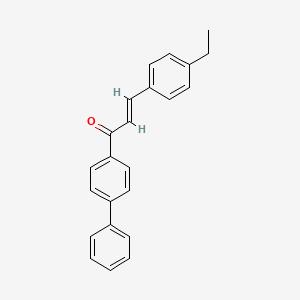
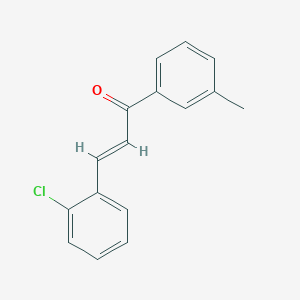



![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
